molecular formula C23H19FN6O3 B7717522 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

Cat. No.: B7717522
M. Wt: 446.4 g/mol
InChI Key: UQBADXDOMDPUDH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine core substituted with a fluorophenyl group, a nitrophenyl group, and a pyridinyl-oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves multiple steps, typically starting with the preparation of the piperazine core. The synthetic route may include:

    Formation of the Piperazine Core: This can be achieved through the cyclization of appropriate diamines.

    Substitution Reactions: Introduction of the fluorophenyl group and the nitrophenyl group through nucleophilic aromatic substitution reactions.

    Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Final Coupling: The pyridinyl-oxadiazole moiety is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Cyclization: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids.

Common reagents used in these reactions include hydrazine, carboxylic acids, palladium catalysts, and bases like sodium hydride. Major products formed include substituted piperazines, amines, and various heterocyclic compounds.

Scientific Research Applications

1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems, particularly in drug metabolism and pharmacokinetics.

    Chemical Biology: Employed as a probe to study the function of specific enzymes and receptors in biological pathways.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and nitrophenyl groups enhance its binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other fluorinated piperazines and oxadiazole derivatives. Compared to these compounds, 1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Some similar compounds include:

    Fluorophenyl Piperazines: Known for their antimicrobial and antiviral activities.

    Oxadiazole Derivatives: Widely studied for their anticancer and anti-inflammatory properties.

Properties

IUPAC Name

3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O3/c24-18-5-1-2-6-19(18)28-10-12-29(13-11-28)20-8-7-16(14-21(20)30(31)32)22-26-23(33-27-22)17-4-3-9-25-15-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBADXDOMDPUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-])C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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